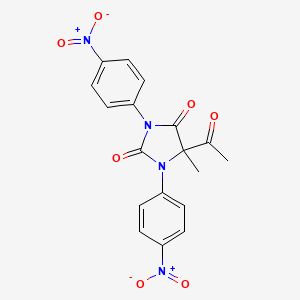

5-Acetyl-5-methyl-1,3-bis(4-nitrophenyl)imidazolidine-2,4-dione

Description

5-Acetyl-5-methyl-1,3-bis(4-nitrophenyl)imidazolidine-2,4-dione is a structurally complex heterocyclic compound featuring an imidazolidine-2,4-dione core substituted at the 5-position with an acetyl and methyl group, and at the 1- and 3-positions with 4-nitrophenyl groups. This compound is of interest in medicinal chemistry and materials science due to its nitroaromatic and acetylated functionalities, which are often associated with bioactive or optoelectronic applications .

Properties

CAS No. |

21631-65-2 |

|---|---|

Molecular Formula |

C18H14N4O7 |

Molecular Weight |

398.3 g/mol |

IUPAC Name |

5-acetyl-5-methyl-1,3-bis(4-nitrophenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C18H14N4O7/c1-11(23)18(2)16(24)19(12-3-7-14(8-4-12)21(26)27)17(25)20(18)13-5-9-15(10-6-13)22(28)29/h3-10H,1-2H3 |

InChI Key |

NOSIQUXZBHHOGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(C(=O)N(C(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-acetyl-5-methyl-1,3-bis(4-nitrophenyl)imidazolidine-2,4-dione can be contrasted with related imidazolidine-2,4-dione derivatives. Below is a comparative analysis based on substituents, molecular properties, and research findings:

Table 1: Key Structural and Molecular Properties

*Calculated based on substituent addition to the imidazolidine-dione core (C₃H₄N₂O₂).

Key Findings and Contrasts

Electron Effects :

- The target compound ’s nitro groups confer stronger electron-withdrawing effects compared to chlorine (in ) or fluorine (in ), which may enhance its stability in oxidative environments or alter binding affinities in biological targets.

- The methoxy group in provides electron-donating properties, contrasting sharply with the nitro groups in the target compound.

Synthetic Considerations :

- Synthesis of nitro-substituted derivatives (e.g., target compound and ) likely requires careful control of reaction conditions due to the nitro group’s sensitivity to reduction or explosion risks. In contrast, chlorophenyl derivatives () might be synthesized via milder halogenation protocols .

Physicochemical Properties: Lipophilicity: The acetyl and nitro groups in the target compound likely increase hydrophobicity compared to the methoxy-containing derivative .

Analytical Characterization: All compounds listed have been confirmed via ¹H NMR and LC-MS (as noted in ), but the target compound’s structural complexity may necessitate advanced techniques like X-ray crystallography (as used in for fluorophenyl derivatives).

Potential Applications: Nitroaromatic derivatives (target compound, ) are often explored as kinase inhibitors or antimicrobial agents due to nitro groups’ role in redox cycling. Chlorophenyl derivatives () may find use in agrochemicals, leveraging chlorine’s durability in outdoor environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.